REACTION_CXSMILES
|
O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O1CCCCC1O[CH2:20][C:21]1[CH:29]=[CH:28][C:27]([CH2:30][O:31]C2CCCCO2)=[CH:26][C:22]=1[C:23]([OH:25])=[O:24].C(OCC)(=O)C.CCCCCC>CO>[OH:31][CH2:30][C:27]1[CH:26]=[C:22]2[C:21]([CH2:20][O:24][C:23]2=[O:25])=[CH:29][CH:28]=1 |f:0.1|
|
Name
|
|
Quantity
|
103 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
2,5-bis[(tetrahydropyran-2-yl)oxymethyl]benzoic acid
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OCC1=C(C(=O)O)C=C(C=C1)COC1OCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a solid residue
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C2COC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 587.5 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |